Ethyl cinnoline-3-carboxylate
Overview
Description
Ethyl cinnoline-3-carboxylate is a heterocyclic compound that belongs to the cinnoline family Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl cinnoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins in the presence of dioxane and piperidine under controlled microwave irradiation . This method is efficient and provides good yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl cinnoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnoline oxides, while reduction can produce dihydrocinnolines. Substitution reactions can introduce various functional groups, leading to a wide range of cinnoline derivatives.
Scientific Research Applications
Ethyl cinnoline-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Due to its biological activities, this compound is studied for its potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of ethyl cinnoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, cinnoline derivatives have been shown to inhibit human neutrophil elastase, a protease involved in inflammatory processes . The compound acts as a competitive and pseudo-irreversible inhibitor, binding to the active site of the enzyme and preventing its activity. This mechanism is crucial for its potential therapeutic applications in treating inflammatory diseases.
Comparison with Similar Compounds
Ethyl cinnoline-3-carboxylate can be compared with other similar compounds such as:
Ethyl indole-3-carboxylate: Both compounds are heterocyclic carboxylates, but indole derivatives are more commonly studied for their biological activities.
Ethyl quinoline-3-carboxylate: Quinoline derivatives also exhibit diverse biological activities, but their chemical properties and applications differ from those of cinnoline derivatives.
Uniqueness: this compound is unique due to its specific structure and the biological activities it exhibits. Its ability to inhibit human neutrophil elastase sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
ethyl cinnoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10-7-8-5-3-4-6-9(8)12-13-10/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBGALCIMPLCTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497503 | |
Record name | Ethyl cinnoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67080-45-9 | |
Record name | Ethyl cinnoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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